3,5-Dinitro-L-tyrosine
CAS No.: 17360-11-1
VCID: VC21537061
Molecular Formula: C9H9N3O7
Molecular Weight: 271.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,5-Dinitro-L-tyrosine is a non-proteinogenic amino acid derivative of L-tyrosine, characterized by the presence of nitro groups at positions 3 and 5 of the phenyl ring. This compound is of significant interest in biochemical research due to its unique structural features and biological activities. It is widely used in peptide synthesis, drug development, and bioconjugation processes. Chemical Identifiers Table
Applications in Research3,5-Dinitro-L-tyrosine is utilized in several areas of research:
Biochemical InteractionsStudies have shown that 3,5-Dinitro-L-tyrosine can act as an inhibitor in certain biochemical pathways. Its structural similarity to L-tyrosine allows it to compete for binding sites on enzymes that normally interact with L-tyrosine, potentially altering metabolic processes. The presence of two nitro groups at specific positions distinguishes it from other tyrosine derivatives, influencing its reactivity and biological activity. Monohydrate Form3,5-Dinitro-L-tyrosine monohydrate is another form of this compound, with a molecular formula of C₉H₁₁N₃O₈. It is used in pharmaceutical development, biochemical research, and analytical chemistry, serving as a valuable tool in studying protein interactions and enzyme activities . Monohydrate Identifiers Table
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CAS No. | 17360-11-1 | ||||||||||||||||||||
Product Name | 3,5-Dinitro-L-tyrosine | ||||||||||||||||||||
Molecular Formula | C9H9N3O7 | ||||||||||||||||||||
Molecular Weight | 271.18 g/mol | ||||||||||||||||||||
IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1 | ||||||||||||||||||||
Standard InChIKey | SAZOSDSFLRXREA-YFKPBYRVSA-N | ||||||||||||||||||||
Isomeric SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N | ||||||||||||||||||||
SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | ||||||||||||||||||||
Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N | ||||||||||||||||||||
Synonyms | 17360-11-1;3,5-Dinitro-L-tyrosine;3,5-Dinitrotyrosine;(S)-2-Amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoicacid;3,5-Dinitro-tyr-oh;CHEBI:28275;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoicacid;Tyrosine,3,5-dinitro-;C03225;L-Tyrosine,3,5-dinitro-;AC1L98DC;SCHEMBL426451;CHEMBL2111693;CTK0H8249;SAZOSDSFLRXREA-YFKPBYRVSA-;MolPort-001-793-132;ANW-61119;H-Tyr(3,5-(NO2)2)-OH;ZINC12428290;AKOS015888308;AM83568;RTR-007691;VZ34913;3,5-Dinitro-4-hydroxy-L-phenylalanine;AJ-62261 | ||||||||||||||||||||
PubChem Compound | 439948 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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